5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(Benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a fascinating organic compound featuring a unique structure that incorporates both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting with the preparation of key intermediates. A common route involves the condensation of 4-ethoxybenzaldehyde with a suitable thioamide in the presence of a base, leading to the formation of an intermediate thioamide derivative. Subsequent cyclization and thiolation reactions yield the final product. Reaction conditions such as temperature, solvents, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthetic route, incorporating batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis and catalytic methods can enhance reaction efficiency, reduce reaction time, and minimize by-products, making large-scale production economically viable.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be carried out using reagents like sodium borohydride, converting carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can modify the benzylthio and ethoxyphenyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid, and reaction conditions typically include organic solvents and moderate temperatures.
Reduction: : Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: : Various nucleophiles (e.g., amines, thiols) under mild to moderate conditions, often facilitated by catalysts or bases.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, each potentially useful for further applications.
Scientific Research Applications
5-(Benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has found applications in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, interacting with biological targets.
Medicine: : Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one depends on its specific application:
Molecular Targets and Pathways: : It can interact with various enzymes and proteins, inhibiting their function and affecting biological pathways involved in disease processes.
Biological Effects: : The compound's structure allows it to form strong interactions with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Compared to other thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its unique combination of benzylthio and ethoxyphenyl groups, which confer distinct chemical and biological properties.
List of Similar Compounds
5-(Methylthio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
5-(Ethylthio)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
5-(Butylthio)-3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Each of these compounds features slight modifications to the core structure, leading to variations in their chemical reactivity and biological activity.
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Biological Activity
5-(Benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized analogs.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2OS2
- Molecular Weight : 320.43 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antimicrobial Activity : Similar compounds with thiazole structures have demonstrated significant antibacterial properties. The mode of action may involve interference with bacterial protein synthesis and disruption of cellular pathways critical for bacterial survival, such as quorum sensing and flagellar assembly.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction and cell cycle arrest at the sub-G1 phase, as evidenced by flow cytometry analyses in related compounds .
Antimicrobial Activity
The compound has been tested against a range of pathogenic bacteria and fungi. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:
Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Chloramphenicol | 20 |
Escherichia coli | 18 | Gentamicin | 22 |
Candida albicans | 12 | Fluconazole | 16 |
Note: Inhibition zones are indicative of the compound's potential effectiveness against these pathogens.
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table presents IC50 values for various derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-(Benzylthio) Compound | MCF-7 | 0.95 |
Sorafenib | MCF-7 | 7.91 |
Derivative A | HepG2 | 0.73 |
Derivative B | A549 | 1.20 |
The data indicates that certain derivatives outperform Sorafenib, a known anticancer drug, suggesting promising therapeutic potential .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives on various human cancer cell lines, demonstrating that compounds with specific substitutions (e.g., fluorine or chlorine) exhibited enhanced activity compared to non-substituted analogs .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways and enhances reactive oxygen species (ROS) production in treated cells .
Properties
CAS No. |
1021251-17-1 |
---|---|
Molecular Formula |
C20H17N3O2S3 |
Molecular Weight |
427.56 |
IUPAC Name |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24) |
InChI Key |
NSHAURYANURPAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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